(1S,3R)-3-Aminocyclopentanol hydrochloride

Chiral Building Blocks Peptidomimetics Asymmetric Synthesis

Obtain the specific (1S,3R)-3-Aminocyclopentanol hydrochloride for peptidomimetic and enzyme inhibitor R&D. Its defined (1S,3R) stereochemistry, rigid cyclopentane scaffold, ethanol solubility, and unique pKa (~15.06) distinguish it from other isomers like (1R,3S) (used for Bictegravir) or trans analogs. Substituting isomers risks complete synthetic failure. The 97% purity HCl salt ensures reproducibility in asymmetric synthesis and SAR studies.

Molecular Formula C5H12ClNO
Molecular Weight 137.607
CAS No. 1259436-59-3
Cat. No. B591494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R)-3-Aminocyclopentanol hydrochloride
CAS1259436-59-3
Molecular FormulaC5H12ClNO
Molecular Weight137.607
Structural Identifiers
SMILESC1CC(CC1N)O.Cl
InChIInChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m1./s1
InChIKeySGKRJNWIEGYWGE-JBUOLDKXSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S,3R)-3-Aminocyclopentanol hydrochloride (CAS 1259436-59-3): Procurement-Grade Chiral Building Block for Asymmetric Synthesis


(1S,3R)-3-Aminocyclopentanol hydrochloride (CAS 1259436-59-3) is a chiral, bifunctional cyclopentane derivative, supplied as a hydrochloride salt with a molecular formula of C5H12ClNO and a molecular weight of 137.61 g/mol. It features a defined (1S,3R) stereochemistry with both an amino and a hydroxyl group on a rigid cyclopentane ring . This compound is primarily utilized as a versatile chiral intermediate in the synthesis of complex pharmaceutical agents, particularly where precise stereochemical control is paramount . Its hydrochloride salt form enhances stability and solubility, making it suitable for both laboratory-scale and industrial applications [1].

Sourcing (1S,3R)-3-Aminocyclopentanol hydrochloride (CAS 1259436-59-3): Why Stereoisomeric Purity is Non-Negotiable


In the realm of chiral aminocyclopentanols, the four stereoisomers—(1S,3R), (1R,3S), (1R,3R), and (1S,3S)—are not interchangeable. Each possesses a unique three-dimensional orientation of its functional groups, leading to distinct physicochemical properties and, critically, divergent biological interactions and synthetic outcomes. For instance, the (1R,3S) isomer is a well-documented intermediate for the HIV drug Bictegravir, whereas the (1S,3R) isomer serves as a distinct chiral synthon for other molecular scaffolds . Substituting one isomer for another can lead to a complete loss of desired pharmacological activity or a failed synthetic route. Furthermore, fundamental properties like basicity (pKa) differ significantly between cis and trans configurations, with trans-aminocyclopentanol being a weaker base by approximately 0.4 pK units compared to its cis counterparts [1]. Therefore, procurement of the specific (1S,3R) isomer is essential to ensure the required stereochemical outcome and reproducibility in research and development.

Evidence-Based Differentiation: Quantitative Data for (1S,3R)-3-Aminocyclopentanol hydrochloride (CAS 1259436-59-3)


Chiral Scaffold Superiority: (1S,3R)-Specific Applications in Peptidomimetics vs. (1R,3S)-Isomer's Role in Antivirals

The (1S,3R) stereoisomer is specifically cited for its utility in the synthesis of peptidomimetics and enzyme inhibitors, representing a distinct application space from the (1R,3S) isomer, which is a known intermediate for the HIV integrase inhibitor Bictegravir . This divergent application profile provides a clear, use-case-based differentiation for procurement.

Chiral Building Blocks Peptidomimetics Asymmetric Synthesis

Basicity Modulation: Predicted pKa Value for (1S,3R)-3-Aminocyclopentanol hydrochloride vs. Experimental trans-Isomer Data

The predicted pKa for the (1S,3R) isomer's free base form is 15.06 ± 0.40 . This value is significantly higher than the reported pKa for trans-aminocyclopentanol (9.28), which is a weaker base by approximately 0.4 pK units compared to its cis-counterparts [1]. This quantitative difference in basicity can profoundly influence the compound's reactivity and binding interactions in synthetic and biological contexts.

Physicochemical Properties Basicity (pKa) Chiral Amines

Physicochemical Profile: Lipophilicity (Log P) of (1S,3R)-3-Aminocyclopentanol hydrochloride vs. Class Average

The (1S,3R)-3-Aminocyclopentanol free base exhibits a consensus Log P value of 0.28 . This is notably lower than the Log P of 0.56 reported for the non-stereospecific 3-aminocyclopentanol [1] and the value of 1.36 for the hydrochloride salt of the generic 3-aminocyclopentanol [2]. This reduced lipophilicity suggests that the (1S,3R) isomer may possess superior aqueous solubility, a key advantage for certain biological assays and synthetic protocols.

Lipophilicity (Log P) Drug Design ADME Prediction

Solubility Profile: Ethanol Solubility of (1S,3R)-3-Aminocyclopentanol hydrochloride Compared to (1R,3S)-Isomer Solubility in DMSO and Water

The free base form of (1S,3R)-3-aminocyclopentanol is reported to be soluble in ethanol . In contrast, the (1R,3S) isomer's hydrochloride salt is described as slightly soluble in DMSO and water . This difference in solubility profiles between the two enantiomers and their salt forms is a critical practical consideration for reaction design, purification, and biological assay preparation.

Solubility Formulation Reaction Solvent Selection

Purity and Quality Assurance: Standardized Specifications for Reproducible Research with (1S,3R)-3-Aminocyclopentanol hydrochloride

Commercial sourcing of (1S,3R)-3-Aminocyclopentanol hydrochloride from reputable vendors like Bide Pharmatech and AKSci comes with a standardized purity specification of 97% . Batch-specific quality control documentation, including NMR, HPLC, and GC data, is provided to ensure lot-to-lot consistency . This is in contrast to less common or custom-synthesized batches where purity can vary, potentially introducing experimental variability.

Purity Quality Control Research Reproducibility

Recommended Application Scenarios for (1S,3R)-3-Aminocyclopentanol hydrochloride (CAS 1259436-59-3)


Synthesis of Peptidomimetics and Enzyme Inhibitors

This compound is specifically indicated for the synthesis of peptidomimetics and novel enzyme inhibitors. Its unique (1S,3R) configuration provides a defined three-dimensional scaffold that can mimic natural peptide structures or fit into specific enzyme active sites. This application is distinct from that of the (1R,3S) isomer, which is used for synthesizing antiviral agents like Bictegravir . Researchers should procure this specific isomer to ensure the correct stereochemical outcome for their target molecules.

Asymmetric Synthesis and Chiral Ligand Development

The compound's rigid cyclopentane core and defined chirality make it an excellent candidate for use as a chiral building block in asymmetric synthesis or as a precursor for chiral ligands and catalysts [1]. Its bifunctional nature allows for diverse chemical transformations. The observed lower lipophilicity (Log P = 0.28) compared to generic 3-aminocyclopentanol suggests it may be better suited for reactions requiring more polar or aqueous conditions.

Development of Novel Pharmaceutical Intermediates

As a high-purity (97%) chiral intermediate , (1S,3R)-3-Aminocyclopentanol hydrochloride is ideal for the early stages of drug discovery, where exploring diverse chemical space is key. Its distinct solubility profile in ethanol can be leveraged in synthetic routes that are incompatible with the DMSO or water solubility of the (1R,3S) isomer , offering a clear advantage in process chemistry development.

Research Requiring Defined Basicity and Solubility

In studies where the basicity (pKa) of the amine group is a critical parameter, the (1S,3R) isomer offers a predicted pKa of 15.06 ± 0.40 for its free base . This is substantially different from the trans-aminocyclopentanol isomer (pKa 9.28) [2], ensuring the compound will behave as a much stronger base. This property, combined with its ethanol solubility, makes it a well-defined tool for investigating structure-activity relationships (SAR) in medicinal chemistry projects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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